molecular formula C16H26N2O4S B4620882 N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4620882
M. Wt: 342.5 g/mol
InChI Key: KCYYVNDBJKUYIM-UHFFFAOYSA-N
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Description

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a butyl group, a diethylsulfamoyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with butylamine under acidic conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where diethylsulfamoyl chloride reacts with the benzamide intermediate in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves purification and isolation of this compound through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-(diethylsulfamoyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-butyl-3-(diethylsulfamoyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

    N-butyl-3-(diethylsulfamoyl)-4-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-5-8-11-17-16(19)13-9-10-14(22-4)15(12-13)23(20,21)18(6-2)7-3/h9-10,12H,5-8,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYYVNDBJKUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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